n-Bromoacetamide
Overview
Description
Synthesis Analysis
NBA is used in the synthesis of complex organic molecules through addition and substitution reactions. For instance, it has been employed in the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives by reacting smoothly with the nitroalkene moiety of specific substrates, leading to the introduction of bromine and an acetamido group across the olefinic double bond, with a concurrent addition of a second bromine atom at C-6 (Rank & Baer, 1974).
Molecular Structure Analysis
Studies on the molecular structures of related acetamide compounds, such as acetamide and N-methylacetamide, have provided insights into the impact of molecular structure on chemical properties. For example, electron diffraction studies have revealed that C=O distances are longer and C–N distances are shorter in the crystalline state compared to the gaseous state, highlighting the influence of hydrogen bonding on molecular structure (Kimura & Aoki, 1953; Kitano, Fukuyama, & Kuchitsu, 1973).
Chemical Reactions and Properties
NBA is a versatile reagent for bromination and amination reactions. It has been utilized for regiospecific aminobromination of beta-nitrostyrene derivatives, demonstrating its effectiveness in introducing bromoamine functionalities into molecules in good to excellent yields (Chen et al., 2010). Additionally, NBA-mediated domino cyclization and elimination reactions offer a novel approach toward the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates, showcasing its utility in complex organic syntheses (Zhu, Yu, & Gu, 2014).
Scientific Research Applications
Impact on Sodium Channel Currents
N-Bromoacetamide (NBA) has been studied for its effects on sodium channel currents. In a study involving rat myotube membrane, NBA was found to remove sodium channel inactivation, as evidenced by increased lifetime of open channels without affecting the amplitude of single-channel currents. This supports a kinetic model of sodium channel activation where the inactivation process primarily determines the normal open-channel lifetime in the examined voltage range (Patlak & Horn, 1982).
Use in Molluscicidal Applications
NBA has been used in molluscicidal applications. A large-scale application study across various environments revealed high effectiveness against snails and snail eggs. It showed no toxic effects on fish at applicable dosages and had a minimal impact on rice seedling and marshland grass (Zhu, Yin, Bao, & Cai, 1998).
Transformation of Natural Products
In the field of chemistry, NBA has been used for the transformation of natural products. Specifically, NBA resin was utilized for transforming the furan ring in tetranortriterpenoids to butryolactone, demonstrating excellent selectivity and yield under microwave irradiation conditions (Santhanakrishnan, Mohankumar, & Narasimhan, 2016).
Binding Site Studies
NBA has been instrumental in studying the binding sites of enzymes. For instance, NBA derivatives were used to investigate the binding site around His-15 in lysozyme, revealing a small hydrophobic pocket that binds these reagents in the vicinity of His-15 (Yamada, Uozumi, Ishikawa, & Imoto, 1984).
Catalytic Asymmetric Aminohydroxylation
NBA has been shown to be an effective nitrogen source in catalytic asymmetric aminohydroxylation of olefins, behaving similarly to its parent compound in these reactions (Demko, Bartsch, & Sharpless, 2000).
Exploration of Potassium Currents in Neurons
NBA has revealed new pharmacological properties of transient potassium currents in neurons. Its application resulted in the irreversible inhibition of these currents, suggesting that conserved methionine and/or histidine residues might be the targets for NBA modifications (Huang, 1995).
Calcium-Activated Potassium Channels
NBA has been used to study calcium-activated potassium channels in rat skeletal muscle. Treatment with NBA removed a calcium-dependent component of channel opening, indicating its utility in understanding the ion channel dynamics (Pallotta, 1985).
Safety And Hazards
NBA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is sensitive to light, moisture, and heat, and decomposes rapidly at elevated temperatures, in the presence of moisture and light .
Future Directions
Several important advances in enantioselective bromofunctionalization of alkenes using NBA have been reported . This includes the use of NBA in expanding the scope of diastereoselective bromofunctionalization of alkenes . Examples include bromine initiated cyclic ether cascades and novel multicomponent reactions (MCRs) .
properties
IUPAC Name |
N-bromoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTQNRFWXBXZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNO | |
Record name | N-BROMOACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024633 | |
Record name | N-Bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-bromoacetamide is a white powder. (NTP, 1992) | |
Record name | N-BROMOACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | N-BROMOACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
n-Bromoacetamide | |
CAS RN |
79-15-2 | |
Record name | N-BROMOACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Bromoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Bromoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N-Bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |
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Record name | N-bromoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.074 | |
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Record name | N-BROMOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ6MWH7ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
226 °F (NTP, 1992) | |
Record name | N-BROMOACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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